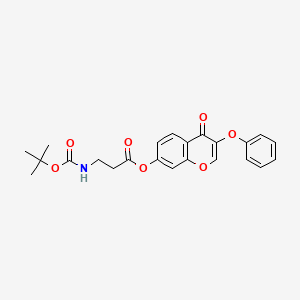
3,5-dimethyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives often involves strategies such as cyclization reactions, where precursors containing the necessary functional groups are induced to form the isoxazole ring. A common approach might involve the reaction of diketo compounds with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. For instance, Yu et al. (2009) demonstrated the chemoselective synthesis of a collection of isoxazole derivatives, highlighting the versatility of isoxazole chemistry and the potential relevance to the synthesis of 3,5-dimethyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is crucial in determining their chemical and physical properties. Crystallography and spectroscopic techniques like NMR and IR are typically employed to elucidate the structure. For example, Prabhuswamy et al. (2016) used single-crystal X-ray diffraction studies to determine the crystal and molecular structure of an isoxazole compound, which could be analogous to analyzing the structure of this compound (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, such as nucleophilic substitutions, due to the electron-deficient nature of the isoxazole ring. These reactions can lead to a wide array of derivatives with diverse biological and physical properties. The study by Talupur et al. (2021) on synthesizing and evaluating the antimicrobial properties of isoxazole derivatives illustrates the chemical versatility and potential reactivity of compounds like this compound (Talupur et al., 2021).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the isoxazole ring can significantly alter these properties. Studies like those by Saeed et al. (2020), which explore the synthesis and characterization of antipyrine derivatives, can provide insights into the physical properties of related isoxazole compounds (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity, and basicity, of isoxazole derivatives are determined by the electronic nature of the isoxazole ring and the substituents attached to it. Studies that focus on the synthesis and biological evaluation of isoxazole compounds, like the one by Saeed et al. (2015), can shed light on the chemical behavior and potential applications of this compound (Saeed et al., 2015).
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-17(13(2)23-20-12)18(21)19-15-10-6-7-11-16(15)22-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPCDSYHCZPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4711742.png)
![ethyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4711751.png)
![8,8-dimethyl-11-phenyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4711752.png)

![3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4711768.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4711784.png)
![ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4711786.png)
![2-{[5-(2-{[(4-chlorophenyl)amino]carbonothioyl}carbonohydrazonoyl)-2-methoxybenzyl]thio}-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4711793.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4711807.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4711813.png)

![N-(2-(4-methoxyphenyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4711824.png)
![7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4711832.png)